molecular formula C6H12ClNO2 B582030 2-Amino-2-cyclopropylpropanoic acid HCl CAS No. 88807-89-0

2-Amino-2-cyclopropylpropanoic acid HCl

Cat. No.: B582030
CAS No.: 88807-89-0
M. Wt: 165.617
InChI Key: CCTPHSLKVQNBGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-2-cyclopropylpropanoic acid hydrochloride is a compound with the molecular formula C6H12ClNO2. It is a derivative of cyclopropylalanine and is known for its unique structural features, which include a cyclopropyl group attached to the alpha carbon of an amino acid. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-cyclopropylpropanoic acid hydrochloride typically involves the reaction of cyclopropylalanine with hydrochloric acid. One common method includes dissolving 2-cyclopropylalanine in distilled water, followed by the addition of sodium hydroxide and benzoyl chloride. The resulting mixture is stirred at room temperature for an extended period to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve large-scale synthesis using similar reaction conditions as those described for laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-cyclopropylpropanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of an oxidizing agent to convert the amino group into a corresponding oxo derivative.

    Reduction: Reduction reactions can convert the carboxyl group into an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amino acids.

Scientific Research Applications

2-Amino-2-cyclopropylpropanoic acid hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-2-cyclopropylpropanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can influence the compound’s binding affinity and specificity, potentially affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    2-Cyclopropylalanine: The parent compound without the hydrochloride group.

    Cyclopropaneacetic acid: A structurally related compound with similar chemical properties.

Uniqueness

2-Amino-2-cyclopropylpropanoic acid hydrochloride is unique due to the presence of both the cyclopropyl group and the amino acid structure, which can confer distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

2-amino-2-cyclopropylpropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c1-6(7,5(8)9)4-2-3-4;/h4H,2-3,7H2,1H3,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCTPHSLKVQNBGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.